Tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a dichlorophenyl group, and a piperazine ring, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate typically involves the reaction of 3,5-dichloroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of N-oxides or other oxidized piperazine derivatives.
Reduction: Formation of reduced piperazine derivatives.
Hydrolysis: Formation of 4-(3,5-dichlorophenyl)piperazine-1-carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, including antibacterial, antifungal, and anticancer properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity to these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3,4-dichlorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate is unique due to the presence of the 3,5-dichlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules .
Properties
Molecular Formula |
C15H20Cl2N2O2 |
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Molecular Weight |
331.2 g/mol |
IUPAC Name |
tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-6-4-18(5-7-19)13-9-11(16)8-12(17)10-13/h8-10H,4-7H2,1-3H3 |
InChI Key |
GTRFOIQYWBEEMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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